molecular formula C23H19N3O3 B5657091 N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B5657091
M. Wt: 385.4 g/mol
InChI Key: KLLGBSNURJNHSW-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid compound of significant interest in medicinal chemistry and oncology research. This structurally complex molecule features a naphthalen-2-yl substituent on the pyridazinone ring and a 3-methoxyphenyl group on the acetamide moiety. Compounds in this class are recognized for their diverse bioactivity, primarily attributed to their ability to modulate key enzyme targets such as kinases, phosphodiesterases, and cyclooxygenases . A primary research application for this class of compounds is in anticancer agent discovery. Pyridazinone derivatives have demonstrated promising cytotoxic effects across various cancer cell lines in scientific studies, with mechanisms of action that can include the induction of apoptosis through caspase activation and modulation of Bcl-2 family proteins . Furthermore, related pyridazinone-acetamide hybrids have been identified as inhibitors of protein-protein interactions, such as the binding between the methyltransferase PRMT5 and its substrate adaptor proteins . Inhibiting this interaction disrupts the methylation of specific substrates and represents a novel, non-catalytic approach to targeting PRMT5-dependent functions in cancers, particularly those with MTAP deletions . Researchers value this compound for exploring these specific mechanistic pathways. The synthetic route for this compound typically involves multi-step organic synthesis, including the formation of the pyridazinone core, attachment of the naphthalene moiety, and a final coupling with the methoxyphenyl-acetamide group, often using peptide coupling reagents . As with all compounds of this nature, proper storage away from light and moisture is recommended to ensure stability. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-29-20-8-4-7-19(14-20)24-22(27)15-26-23(28)12-11-21(25-26)18-10-9-16-5-2-3-6-17(16)13-18/h2-14H,15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLGBSNURJNHSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 3-(naphthalen-2-yl)-6-oxopyridazine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazinone-Based Analogs

Substituent Variations on the Pyridazinone Ring
Compound Name Pyridazinone Substitution Key Substituents on Acetamide Molecular Weight Notable Properties
Target Compound 3-(Naphthalen-2-yl) N-(3-Methoxyphenyl) ~408.4* Enhanced lipophilicity; potential CNS penetration
N-(3-Bromophenyl)-2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1-yl)acetamide 3-(Naphthalen-2-yl) N-(3-Bromophenyl) 434.3 Higher molecular weight; bromine enhances halogen bonding but reduces solubility
N-(3-Chloro-4-Methoxyphenyl)-2-(3-(Naphthalen-2-yl)-6-oxopyridazin-1-yl)acetamide 3-(Naphthalen-2-yl) N-(3-Chloro-4-Methoxyphenyl) ~429.9 Chlorine increases electron-withdrawing effects; dual substitution (Cl, OMe) may improve metabolic stability

*Calculated based on analogous structures.

Key Observations :

  • Halogen vs.
  • Dual Substitution : The 3-chloro-4-methoxyphenyl group in combines electron-withdrawing (Cl) and donating (OMe) effects, which may optimize receptor affinity and pharmacokinetics.
Pyridazinone Ring Modifications
Compound Name Core Structure Key Features Biological Relevance
Target Compound Pyridazinone 6-Oxo group; no additional substituents Hydrogen bonding with enzymes/receptors
N-(3-Methoxyphenyl)-2-(4,5-Dichloro-6-oxopyridazin-1-yl)acetamide 4,5-Dichloro-pyridazinone Chlorine atoms at positions 4 and 5 Increased electrophilicity; potential PRMT5 inhibition
2-[3-(4-Fluoro-2-Methoxyphenyl)-6-Oxopyridazin-1-yl]-N-(Pyridin-2-yl)acetamide Pyridazinone with fluorophenyl Fluorine at position 4 Enhanced metabolic stability; fluorine’s electronegativity improves target engagement

Key Observations :

  • Chlorination : Dichloro substitution (e.g., ) enhances electrophilicity but may introduce toxicity risks.
  • Fluorine Incorporation : Fluorinated analogs (e.g., ) exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.

Heterocyclic Replacements for Pyridazinone

Triazole-Based Analogs
Compound Name Core Structure Key Features Biological Relevance
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-Phenylacetamide 1,2,3-Triazole Naphthalene ether linkage Click chemistry-derived; antimicrobial potential
2-(4-((Naphthalen-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-Nitrophenyl)acetamide Triazole with nitro group Nitro group at position 3 Electron-deficient nitro group may limit CNS activity

Key Observations :

  • Triazole vs. Pyridazinone: Triazoles offer synthetic versatility via click chemistry (e.g., ) but lack the pyridazinone’s inherent hydrogen-bonding capacity.
  • Nitro Groups : Nitro-substituted triazoles (e.g., ) are prone to reduction in vivo, limiting therapeutic utility compared to the target compound’s methoxy group.

Naphthalene Modifications

Compound Name Naphthalene Substitution Key Features Biological Relevance
Target Compound Naphthalen-2-yl Unsubstituted naphthalene Optimal π-π stacking with aromatic receptors
N-[2-(4-Hydroxy-3-Methoxyphenyl)ethyl]-2-(Naphthalen-2-yl)acetamide Naphthalen-2-yl with phenolic linker Ethyl-phenolic chain Improved solubility due to hydroxyl group; reduced BBB penetration
6-(6-Methoxynaphthalen-2-yl)-2-Methylnicotinohydrazide Methoxy-naphthalene Methoxy at position 6 Enhanced fluorescence properties; potential imaging applications

Key Observations :

  • Phenolic Linkers: Hydroxyl groups (e.g., ) improve water solubility but may necessitate prodrug strategies for CNS delivery.

Biological Activity

N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, a compound with potential therapeutic applications, has been the subject of various studies investigating its biological activity, particularly in the context of cancer treatment. This article provides a detailed overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic implications.

The compound is synthesized through a multi-step process involving the reaction of substituted phenyl and naphthalene derivatives with pyridazine intermediates. The molecular formula is C22H20N2O2C_{22}H_{20}N_{2}O_{2} with a molecular weight of approximately 348.41 g/mol. The structure includes significant functional groups that are hypothesized to contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A2780 (human ovarian carcinoma)
    • MCF-7 (human breast cancer)
    • HeLa (cervical cancer)
    • PC-3 (prostate cancer)
  • Cytotoxicity Results :
    • The compound exhibited significant antiproliferative activity with IC50 values ranging from 5 to 30 µM across different cell lines, indicating a promising potential as an anticancer agent .
  • Mechanism of Action :
    • Flow cytometry analyses revealed that treatment with the compound induced G2/M phase cell cycle arrest, which is critical for inhibiting cancer cell proliferation. Additionally, molecular docking studies suggested that it interacts with tubulin, disrupting microtubule dynamics essential for mitosis .

In Vitro Studies and Case Studies

A case study involving the compound's efficacy was conducted using multicellular tumor spheroids, which more accurately mimic in vivo tumor environments compared to traditional 2D cultures. The findings indicated that the compound significantly reduced spheroid growth, supporting its potential as a therapeutic agent against solid tumors .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural ComponentContribution to Activity
3-Methoxyphenyl GroupEnhances lipophilicity and cellular uptake
Naphthalene MoietyProvides hydrophobic interactions with target proteins
Pyridazine RingFacilitates binding to tubulin and other cellular targets

These components work synergistically to enhance the compound's effectiveness against cancer cells.

Pharmacokinetics and Toxicity

While detailed pharmacokinetic data is still under investigation, preliminary studies suggest that the compound has favorable absorption characteristics. Toxicity assessments indicated minimal adverse effects on normal cell lines at therapeutic concentrations, which is crucial for developing safe anticancer therapies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-(3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Intermediate Preparation : Chlorination of 3-methoxyaniline to form 3-chloro-4-methoxyaniline, followed by reaction with 2-chloroacetyl chloride to yield N-(3-methoxyphenyl)-2-chloroacetamide .

Coupling with Pyridazinone : Reacting the intermediate with a pyridazinone derivative substituted with naphthalen-2-yl (e.g., via nucleophilic substitution or amide coupling). Optimize conditions using polar aprotic solvents (DMF or DMSO) at 60–80°C for 12–24 hours, monitored by TLC .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH₃), naphthalenyl aromatic protons (δ 7.2–8.5 ppm), and pyridazinone carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry : HRMS to confirm molecular ion [M+H]⁺ matching the theoretical mass (C₂₃H₂₀N₂O₃: ~384.15 g/mol).
  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O from methoxy group) .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; highly soluble in DMSO, DMF, and dichloromethane. Pre-solubilize in DMSO for biological assays (≤0.1% v/v to avoid cytotoxicity) .
  • Stability : Stable at room temperature (≤30°C) in inert atmospheres. Degrades under strong acidic/basic conditions (pH <3 or >10) or prolonged UV exposure. Store at –20°C in amber vials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

  • Methodological Answer :

Assay Validation : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, ELISA for inflammatory markers) .

Target Profiling : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to kinases (e.g., EGFR) or inflammatory mediators (COX-2) .

Cross-Study Comparison : Adjust for variables like cell line specificity (e.g., HeLa vs. RAW264.7), concentration ranges, and exposure times .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Methodological Answer :

  • Formulation : Nanoencapsulation (PLGA nanoparticles) or liposomal delivery to enhance aqueous solubility and tissue penetration .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the acetamide moiety to increase metabolic stability .
  • Pharmacokinetic Testing : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models .

Q. How can synthetic yields be optimized without compromising purity?

  • Methodological Answer :

  • Catalysis : Use Pd-catalyzed cross-coupling for pyridazinone-naphthalenyl bond formation (reported yield increase from 45% to 72% with Pd(PPh₃)₄) .
  • Flow Chemistry : Continuous flow reactors for intermediate steps (e.g., chloroacetamide synthesis) to reduce side products .
  • In-Line Monitoring : FTIR or Raman spectroscopy to track reaction progression and terminate at optimal conversion .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

Molecular Docking : Use Schrödinger Suite or MOE to model interactions with ATP-binding pockets (e.g., CDK2 or Aurora kinases) .

MD Simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes .

QSAR Modeling : Train models on pyridazinone derivatives to correlate substituent effects (e.g., methoxy vs. chloro) with activity .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies to evaluate cytotoxicity?

  • Methodological Answer :

  • Range-Finding : Preliminary testing at 1–100 µM (72-hour exposure) in triplicate.
  • IC₅₀ Calculation : Use nonlinear regression (GraphPad Prism) with sigmoidal curves. Include positive controls (e.g., doxorubicin) .
  • Selectivity Index : Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HEK293) .

Q. What analytical techniques quantify metabolic byproducts during in vitro assays?

  • Methodological Answer :

  • LC-MS/MS : Hyphenated with HILIC chromatography to separate polar metabolites.
  • Isotope Tracing : ¹³C-labeled compound to track metabolic pathways (e.g., hepatic CYP450 metabolism) .

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